![molecular formula C26H31N3O3 B11180914 1-cyclohexyl-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11180914.png)
1-cyclohexyl-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-cyclohexyl-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a pyrrolidine ring, and a benzyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyclohexyl group, and the attachment of the benzyl carbamoyl group. Common synthetic routes may include:
Cyclization reactions: to form the pyrrolidine ring.
Nucleophilic substitution reactions: to introduce the cyclohexyl group.
Amide bond formation: to attach the benzyl carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclohexyl-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other compounds containing cyclohexyl, pyrrolidine, or benzyl carbamoyl groups.
Examples: Compounds like 1-cyclohexyl-2-phenylpyrrolidine or N-benzyl-5-oxopyrrolidine-3-carboxamide.
Uniqueness
- The unique combination of functional groups in This compound provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C26H31N3O3 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-cyclohexyl-N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H31N3O3/c1-18-11-13-19(14-12-18)16-27-26(32)22-9-5-6-10-23(22)28-25(31)20-15-24(30)29(17-20)21-7-3-2-4-8-21/h5-6,9-14,20-21H,2-4,7-8,15-17H2,1H3,(H,27,32)(H,28,31) |
InChI Key |
HLQJPRPXKFZLOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4CCCCC4 |
Origin of Product |
United States |
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